molecular formula C16H23NO7S B1276680 Boc-Ser(Tos)-OMe CAS No. 56926-94-4

Boc-Ser(Tos)-OMe

Cat. No.: B1276680
CAS No.: 56926-94-4
M. Wt: 373.4 g/mol
InChI Key: VVBLIPVUGGNLGW-ZDUSSCGKSA-N
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Description

Boc-Ser(Tos)-OMe, also known as tert-butoxycarbonyl-L-serine tosylate methyl ester, is a derivative of the amino acid serine. It is commonly used in peptide synthesis as a protected form of serine, where the Boc (tert-butoxycarbonyl) group protects the amino group, and the Tos (tosyl) group protects the hydroxyl group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and other complex molecules.

Scientific Research Applications

Boc-Ser(Tos)-OMe has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of serine residues with protected functional groups.

    Drug Development: Utilized in the synthesis of peptide-based drugs and enzyme inhibitors.

    Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Industrial Applications: Used in the production of bioactive peptides and other complex organic molecules.

Safety and Hazards

Boc-Ser(Tos)-OMe should be handled with care. If inhaled, move the victim into fresh air . If it comes into contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Future Directions

Boc-Ser(Tos)-OMe is primarily used for research purposes . Its future directions may include further exploration of its potential applications in peptide synthesis and other areas of biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ser(Tos)-OMe typically involves the protection of the amino and hydroxyl groups of serine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The hydroxyl group is then protected by reacting the intermediate with tosyl chloride (Tos-Cl) in the presence of a base like pyridine. Finally, the carboxyl group is esterified using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-Ser(Tos)-OMe undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Tos protecting groups under acidic conditions (e.g., trifluoroacetic acid) to yield free serine.

    Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal; sodium hydroxide (NaOH) for Tos removal.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Free Serine: Obtained after deprotection of this compound.

    Substituted Derivatives: Formed by nucleophilic substitution of the tosyl group.

    Carboxylic Acid: Resulting from hydrolysis of the methyl ester group.

Comparison with Similar Compounds

Boc-Ser(Tos)-OMe can be compared with other protected serine derivatives, such as:

    Fmoc-Ser(Tos)-OMe: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection, which is removed under basic conditions.

    Cbz-Ser(Tos)-OMe: Uses the benzyloxycarbonyl (Cbz) group for amino protection, which is removed by catalytic hydrogenation.

Uniqueness

This compound is unique due to the stability of the Boc and Tos protecting groups under a variety of reaction conditions. This stability allows for selective deprotection and modification of the serine residue, making it a valuable tool in peptide synthesis.

Similar Compounds

  • Fmoc-Ser(Tos)-OMe
  • Cbz-Ser(Tos)-OMe
  • Boc-Ser(OBzl)-OMe : Uses benzyl (Bzl) group for hydroxyl protection.

Properties

IUPAC Name

methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBLIPVUGGNLGW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426556
Record name Boc-Ser(Tos)-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56926-94-4
Record name Boc-Ser(Tos)-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of Boc-D-serine methyl ester (9.59 g, 43.8 mmol) in dichloromethane (100 ml) was stirred at −10° C. during the addition of 4-(dimethylamino)pyridine (270 mg, 2.19 mmol), triethylamine hydrochloride (4.19 g, 43.8 mmol) and tosyl chloride (8.35 g, 43.8 mmol). Triethylamine (6.10 ml, 43.8 mmol) was added dropwise at −10° C. over 35 minutes and the resultant slurry was allowed to stand at 6° C. overnight. The reaction mixture was poured into a mixture of ice (35 g), water (35 ml) and 2N hydrochloric acid (20 ml). The aqueous phase was extracted with dichloromethane (35 ml) and the combined organic solutions washed with brine (2*25 ml), dried (anhydrous magnesium sulfate) and concentrated in vacuo to a pale yellow oil. The oil was dissolved in diethyl ether (100 ml) and cooled to 6° C. Once crystallisation started, petrol ether (75 ml) was added in five portions over two hours, and crystallisation was allowed to proceed at 6° C. overnight to give 2-tert-butoxycarbonylamino-3-(toluene-4-sulfonyloxy)-propionic acid methyl ester (10.98 g, 67%).
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9.59 g
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4.19 g
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8.35 g
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100 mL
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270 mg
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35 g
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20 mL
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35 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.